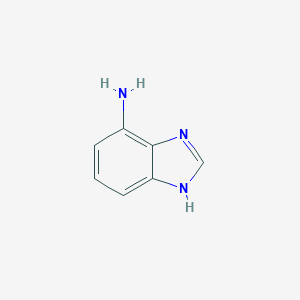

1H-Benzimidazol-4-amin

Übersicht

Beschreibung

1H-Benzimidazol-4-amine is a heterocyclic, aromatic compound that shares a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . It has a molecular weight of 133.15 .

Synthesis Analysis

The synthesis of 1H-Benzimidazol-4-amine often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include the reaction of phthalamide (benzimidamide) with ammonia . A wide range of synthetic methods have been developed for the benzimidazole derivatives .Molecular Structure Analysis

The molecular structure of 1H-Benzimidazol-4-amine consists of a benzene ring fused with an imidazole ring . The benzimidazole core is planar . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

1H-Benzimidazol-4-amine can be prepared by the reaction of phthalamide (benzimidamide) with ammonia . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical and Chemical Properties Analysis

1H-Benzimidazol-4-amine has a molecular weight of 133.15 . It is commercially available and is usually synthesized through condensation of o-phenylenediamine with formic acid .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Benzimidazol-Derivate, einschließlich 1H-Benzimidazol-4-amin, weisen eine signifikante antibakterielle Aktivität auf. Diese Verbindungen haben sich gegen eine Vielzahl von mikrobiellen Stämmen als wirksam erwiesen. So haben bestimmte Benzimidazol-Verbindungen eine potente antimikrobielle Aktivität in vitro mit minimalen Hemmkonzentrationen (MHK) gegen häufige Krankheitserreger wie E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans und A. niger gezeigt .

Antikrebs-Eigenschaften

Der Benzimidazol-Kern ist Teil vieler pharmakologisch aktiver Moleküle mit Antikrebs-Eigenschaften. Die Struktur von Benzimidazol ermöglicht es ihm, mit verschiedenen biologischen Zielen zu interagieren, was es zu einem wertvollen Gerüst für die Entwicklung neuer Antikrebsmittel macht. Untersuchungen haben gezeigt, dass Benzimidazol-Derivate als potente Inhibitoren des Krebszellwachstums wirken können .

Anthelmintische Verwendung

Benzimidazole sind bekannt für ihre anthelmintische Verwendung. Sie wirken, indem sie die Mikrotubuli-Bildung in parasitären Würmern hemmen, was zu deren Tod führt. Diese Klasse von Verbindungen wird in der Veterinärmedizin häufig zur Kontrolle von Wurmbefall eingesetzt und wird für ähnliche Anwendungen beim Menschen erforscht .

Antivirene Anwendungen

Der Benzimidazol-Kern wird auch für seine antiviralen Anwendungen untersucht. Derivate von this compound wurden auf ihr Potenzial zur Hemmung der Virusreplikation untersucht. Die strukturelle Ähnlichkeit von Benzimidazolen mit Nukleotiden ermöglicht es ihnen, in den viralen Lebenszyklus einzugreifen, was einen vielversprechenden Ansatz für die Entwicklung von antiviralen Medikamenten bietet .

Herz-Kreislauf-Forschung

In der Herz-Kreislauf-Forschung wurden Benzimidazol-Derivate auf ihr Potenzial zur Behandlung verschiedener Herzerkrankungen untersucht. Ihre antihypertensiven Aktivitäten sind von besonderem Interesse, da sie helfen können, hohen Blutdruck und damit verbundene Herz-Kreislauf-Risiken zu kontrollieren .

Materialchemie

Über biomedizinische Anwendungen hinaus wurden Benzimidazol-Verbindungen, einschließlich this compound, auf ihr Potenzial in der Materialchemie untersucht. Ihre stabile heterocyclische Struktur macht sie zu geeigneten Kandidaten für die Entwicklung neuer Materialien mit wünschenswerten Eigenschaften für verschiedene industrielle Anwendungen .

Wirkmechanismus

Target of Action

1H-Benzimidazol-4-amine, also known as 1H-benzimidazol-7-amine, is a benzimidazole derivative. Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities . They are known to interact with various targets, including enzymes involved in a wide range of therapeutic uses . .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways due to their wide range of biological activities . .

Pharmacokinetics

Benzimidazole derivatives are known for their excellent bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial effects .

Action Environment

Benzimidazole derivatives are known for their outstanding bioavailability, safety, and stability profiles, suggesting they may be robust to various environmental conditions .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use appropriate protective equipment before use to avoid direct contact with skin and eyes .

Biochemische Analyse

Biochemical Properties

1H-Benzimidazol-4-amine has been found to exhibit a wide range of biological activities. It can mimic properties of DNA bases . The compounds show not only biological activities but also are used for spectral and catalytic properties . Biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .

Cellular Effects

1H-Benzimidazol-4-amine has been shown to have significant effects on various types of cells. For example, it has been found to cause maximum cell death in leukemic cells with a micromolar concentration . It also shows good antimicrobial activity against S. aureus .

Molecular Mechanism

The molecular mechanism of action of 1H-Benzimidazol-4-amine involves its interaction with various biomolecules. For instance, it has been found to inhibit TRPC4 and TRPC5 channels . It also exhibits potent inhibitory activity against various enzymes .

Eigenschaften

IUPAC Name |

1H-benzimidazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJKEQFPRPAEPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195821 | |

| Record name | Benzimidazole, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4331-29-7 | |

| Record name | 1H-Benzimidazol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4331-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminobenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004331297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazol-4-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzimidazole, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,3-benzodiazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-AMINOBENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I33QGV1TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

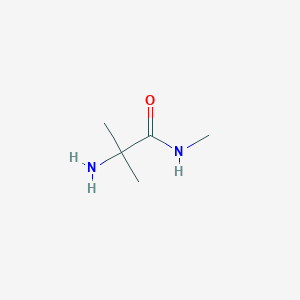

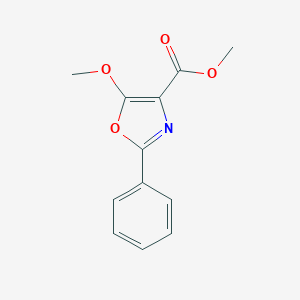

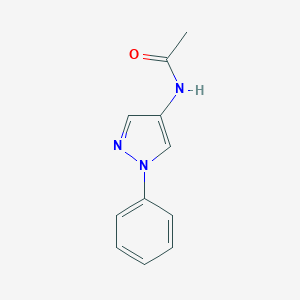

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)

![1,3,10,10-Tetramethyl-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene](/img/structure/B180893.png)

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)

![2-(Benzo[d]thiazol-2-yl)acetic acid](/img/structure/B180915.png)